molecular formula C21H17N3OS B11330803 2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B11330803
M. Wt: 359.4 g/mol
InChI Key: PQKBCHASHUJQPG-UHFFFAOYSA-N
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Description

2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a cyano group, a phenylpyridine moiety, and a sulfanyl group attached to an acetamide backbone

Preparation Methods

The synthesis of 2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenylpyridine Moiety: This can be achieved through a Suzuki coupling reaction between a bromopyridine and a phenylboronic acid.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Sulfanyl Group: This step involves the formation of a thioether linkage through a reaction between a thiol and the phenylpyridine intermediate.

    Formation of the Acetamide Backbone: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide structure.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenylpyridine moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group and phenylpyridine moiety may facilitate binding to active sites of enzymes or receptors, while the sulfanyl group can participate in redox reactions. The acetamide backbone provides stability and enhances the compound’s ability to interact with biological membranes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide include:

    2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide: This compound has a similar structure but with a chlorine substituent, which can alter its chemical properties and biological activity.

    2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide: The methoxy group can influence the compound’s solubility and reactivity.

    2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide: The nitro group can introduce additional reactivity and potential for further functionalization.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

2-(3-cyano-6-phenylpyridin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H17N3OS/c1-15-7-10-18(11-8-15)23-20(25)14-26-21-17(13-22)9-12-19(24-21)16-5-3-2-4-6-16/h2-12H,14H2,1H3,(H,23,25)

InChI Key

PQKBCHASHUJQPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=CC=C3)C#N

Origin of Product

United States

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